4-Acetylbenzonitrile

Beschreibung

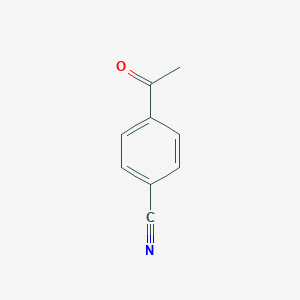

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHXWGWBKZSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162668 | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-80-7 | |

| Record name | 4-Acetylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-cyanoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetylbenzonitrile: A Technical Guide for Researchers

CAS Number: 1443-80-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzonitrile, also known as 4'-cyanoacetophenone, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring both a ketone and a nitrile group in a para-substitution pattern on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of complex molecules.[1] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, key synthetic methodologies, applications in drug development, and safety protocols.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1][2] The presence of both an electron-withdrawing nitrile group and a carbonyl group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta positions.[1] It is sparingly soluble in water but shows good solubility in common organic solvents such as chloroform, ethanol, and acetone.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1443-80-7 | [1][2] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 56-59 °C | |

| Boiling Point | 293.3 °C at 760 mmHg | [No Source] |

| Density | 1.11 g/cm³ | [No Source] |

| Flash Point | 131.2 °C | [No Source] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone, ethanol | [1] |

| InChI Key | NLPHXWGWBKZSJC-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1ccc(cc1)C#N |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. These methods primarily involve either the introduction of the acetyl group onto a benzonitrile scaffold or the introduction of the nitrile group onto an acetophenone derivative.

Key Synthetic Pathways:

-

Cyanation of 4-Acetylphenyl Halides: A robust and frequently utilized method involves the transition-metal-catalyzed nucleophilic substitution of 4-bromoacetophenone or 4-chloroacetophenone with a cyanide source, such as potassium cyanide.[4] This reaction is often catalyzed by palladium or copper complexes.[4]

-

Direct Catalytic Oxidation: A more modern and atom-economical approach is the direct, one-step catalytic oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[4] This method often employs complex solid catalyst systems.[4]

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce the acetyl group onto benzonitrile using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[5][6]

-

Acetylation of 4-Cyanophenyl Precursors: An alternative route involves the acetylation of a 4-cyanophenyl compound that has a suitable leaving group, such as a trifluoromethanesulfonate (triflate).[4]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the cyanation of 4-bromoacetophenone, based on commonly cited methodologies.[4]

Protocol: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

Materials:

-

4-Bromoacetophenone

-

Potassium Cyanide (KCN)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoacetophenone (1.0 eq), potassium cyanide (1.2 eq), and copper(I) iodide (0.1 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Solvent Addition: Add anhydrous THF as the solvent.

-

Reaction: Stir the mixture at reflux temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Note: This protocol is a representative example. Researchers should consult peer-reviewed literature for specific, validated procedures and optimize conditions as necessary.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a crucial building block in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Intermediates: It is a precursor for a variety of active pharmaceutical ingredients (APIs), including antimalarial isonitriles, anesthetic agents, and anti-allergic agents.[3] The benzonitrile moiety is a recognized scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.

-

Heterocyclic Synthesis: The ketone and nitrile functionalities provide reactive sites for constructing complex heterocyclic structures, such as imidazole derivatives, which exhibit a broad spectrum of biological activities.

-

Agrochemicals: The compound serves as a starting material for various agrochemicals, including herbicides and pesticides.

-

Other Industries: It is also used in the synthesis of specialty chemicals such as dyes and polymers.

Safety and Handling

This compound is classified as harmful and requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. [No Source]

-

GHS Signal Word: Warning. [No Source]

-

Precautions for Safe Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols. [No Source]

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [No Source]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

4-Acetylbenzonitrile molecular formula and weight

An In-depth Technical Guide on 4-Acetylbenzonitrile

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its core molecular attributes.

Molecular Data Summary

The essential molecular information for this compound is presented below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C9H7NO[1][2][3][4][5] |

| Molecular Weight | 145.16 g/mol [1][2][3][4][5] |

| IUPAC Name | This compound[1][5] |

| CAS Number | 1443-80-7[1][2][3][4][5] |

| Synonyms | 4'-Cyanoacetophenone, p-Acetylbenzonitrile[1][3][4][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

A Technical Guide to the Physical Properties of 4-Acetylbenzonitrile, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-acetylbenzonitrile, with a primary focus on its melting point. This document is intended to be a comprehensive resource, offering detailed experimental protocols and structured data presentation to support research and development activities.

Core Physical Properties of this compound

This compound, a versatile intermediate in organic synthesis, is a crystalline solid at room temperature.[1] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][2][3][4] |

| Molecular Weight | 145.16 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][3][4][5][6] |

| CAS Number | 1443-80-7 | [1][2][3][7] |

Melting Point of this compound

The melting point of a compound is a critical physical property that provides an indication of its purity. For this compound, the literature reports a melting point range, which is typical for organic compounds. A summary of reported melting points is provided in the table below. The slight variations can be attributed to different experimental conditions and the purity of the sample.

| Melting Point (°C) | Melting Point (°F) | Source(s) |

| 55-58 | 131-136.4 | [7] |

| 56-59 | 132.8-138.2 | [2][8][9] |

| 77-79 | 170.6-174.2 | [5] |

| ~55-59 | ~131-138.2 | [1] |

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the determination of the melting point of this compound, based on the widely used capillary melting point method.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for pulverizing the sample

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil) if using a manual apparatus

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface.

-

Finely powder the sample using a spatula or a mortar and pestle. This ensures uniform heating.

-

-

Loading the Capillary Tube:

-

Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.

-

The packed sample should have a height of 2-3 mm.

-

-

Setting up the Apparatus:

-

If using a manual apparatus, attach the capillary tube to the thermometer. Ensure the bottom of the capillary tube is level with the thermometer bulb.

-

Place the thermometer and attached capillary tube into the heating bath.

-

For an automated apparatus, insert the capillary tube into the designated sample holder.

-

-

Melting Point Determination:

-

Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute. Slow and steady heating is crucial for an accurate reading.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Recording and Reporting:

-

The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

If necessary, repeat the measurement with a fresh sample in a new capillary tube to ensure accuracy. Do not re-melt a previously melted sample.[10]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of the powder and contact with skin and eyes.[11][12]

-

Dispose of used capillary tubes and any waste material in the appropriate chemical waste containers.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of a key physical property such as the melting point of a chemical compound.

Caption: Workflow for the determination of the melting point of a solid compound.

References

- 1. paspotmw.com [paspotmw.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1443-80-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. This compound | 1443-80-7 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-アセチルベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-アセチルベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. echemi.com [echemi.com]

- 12. orbitscience.com [orbitscience.com]

A Comprehensive Technical Guide to the Solubility of 4-Acetylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-acetylbenzonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction to this compound

This compound, also known as 4'-cyanoacetophenone, is an aromatic organic compound with the chemical formula C₉H₇NO. It presents as a white to light yellow crystalline solid.[1] The molecule features a benzene ring substituted with an acetyl group and a nitrile group at the para position. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding its solubility in organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Solubility of this compound

Currently, detailed quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative assessments are available and summarized in the table below. These descriptions provide a general understanding of its solubility behavior. It is generally considered to have low solubility in water.[2]

| Solvent | Chemical Formula | Qualitative Solubility | Citation |

| Acetone | C₃H₆O | Moderately Soluble | [2][4] |

| Chloroform | CHCl₃ | Soluble | [5][6] |

| Dichloromethane | CH₂Cl₂ | Moderately Soluble | [2] |

| Ethanol | C₂H₅OH | Moderately Soluble | [2][4] |

| Water | H₂O | Insoluble | [5][6] |

It is important to note that "moderately soluble" and "soluble" are qualitative terms and the actual solubility can vary significantly with temperature. The fact that this compound can be recrystallized from ethanol suggests that its solubility in this solvent is temperature-dependent.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. These methods are standard in the field for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure the concentration is no longer changing.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Continue drying until a constant mass of the residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the evaporating dish with the dry solute.

-

3.1.3. Data Analysis

-

Mass of dissolved solute: Subtract the initial mass of the empty evaporating dish from the final mass of the dish with the dried solute.

-

Mass of solvent: If the solvent was initially weighed, this is known. If a known volume of the supernatant was taken, calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution aliquot (which needs to be weighed before evaporation). Alternatively, if the density of the solvent at the experimental temperature is known, the mass can be calculated from the volume.

-

Solubility Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore that absorbs ultraviolet or visible light, which is the case for this compound due to its aromatic structure. This technique is often faster and requires smaller sample volumes than the gravimetric method.

3.2.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Syringe filters

3.2.2. Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of this compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method (Section 3.1.2, step 1).

-

Once equilibrium is reached, withdraw a sample of the supernatant and filter it using a syringe filter as described previously (Section 3.1.2, step 2).

-

-

Spectrophotometric Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

3.2.3. Data Analysis

-

Concentration of diluted sample: Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Concentration of saturated solution: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in a liquid solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

References

A Technical Guide to the Spectroscopic Data of 4-Acetylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Acetylbenzonitrile (CAS No. 1443-80-7), a versatile organic building block used in the synthesis of various materials and pharmaceutical compounds. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 4'-Cyanoacetophenone, p-Cyanoacetophenone

-

Molecular Formula: C₉H₇NO

-

Melting Point: 56-59 °C[5]

Spectroscopic Data Summary

The following sections summarize the quantitative NMR, IR, and MS data for this compound. This data is crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural characterization of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.05 - 8.06 | Doublet (d) | 2H | Not Reported | Aromatic H (ortho to -C≡N) |

| ~7.78 - 7.79 | Doublet (d) | 2H | Not Reported | Aromatic H (ortho to -C(O)CH₃) |

| ~2.65 - 2.66 | Singlet (s) | 3H | N/A | Acetyl group (-CH₃) |

Data sourced from references[1][6].

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Referenced to solvent signal at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 196.6 | Carbonyl Carbon (-C =O) |

| 139.9 | Quaternary Aromatic Carbon (-C -C(O)CH₃) |

| 132.5 | Aromatic CH (ortho to -C≡N) |

| 128.7 | Aromatic CH (ortho to -C(O)CH₃) |

| 118.1 | Nitrile Carbon (-C ≡N) |

| 116.3 | Quaternary Aromatic Carbon (-C -C≡N) |

| 26.8 | Acetyl Carbon (-C H₃) |

Note: Specific peak assignments can vary slightly between sources. The provided data represents a consensus from typical values and available literature[1].

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic |

| ~2220 - 2230 | C≡N Stretch | Nitrile |

| ~1680 - 1690 | C=O Stretch | Ketone (Aryl) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1260 | C-C(=O) Stretch | Acetyl Group |

| ~850 | C-H Bend | p-disubstituted benzene |

Data sourced from reference[1].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 145 | ~26 | [M]⁺ (Molecular Ion) |

| 130 | 100 (Base Peak) | [M-CH₃]⁺ |

| 102 | ~50 | [M-CH₃CO]⁺ or [C₇H₄N]⁺ |

| 75 | ~13 | [C₆H₃]⁺ |

| 43 | ~16 | [CH₃CO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center[7][8].

Experimental Protocols & Workflows

The following sections provide standardized protocols for acquiring the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid sample like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[9]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[9] For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[10]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[11] The final sample height should be 4-5 cm.

-

Data Acquisition: Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Optimize the magnetic field homogeneity by shimming.[10]

-

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.[10]

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence. A longer acquisition time (e.g., 30-60 minutes) is often required due to the lower natural abundance of ¹³C.[11]

-

Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H; 77.16 ppm for ¹³C).[10][12]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

ATR is a rapid method for analyzing solid samples with minimal preparation.[13]

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's optical characteristics.[14]

-

Sample Application: Place a small amount (a few milligrams) of crystalline this compound directly onto the center of the ATR crystal.[14]

-

Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[15]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, useful for structural identification.[16]

-

Sample Introduction: Introduce a small quantity (less than a microgram) of this compound into the ion source.[17] For a volatile solid, this is typically done using a direct insertion probe, which is heated to vaporize the sample directly into the ionization chamber.[18]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16][17] This ejects an electron from the molecule, forming a high-energy molecular ion (M⁺).

-

Fragmentation: Due to the excess energy, the molecular ion undergoes fragmentation, breaking into smaller, stable, positively charged ions and neutral radicals.[19]

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[19]

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[19]

Molecular Structure and Spectroscopic Assignments

The following diagram illustrates the structure of this compound with assignments for the key NMR signals.

Caption: Molecular structure of this compound with ¹H NMR assignments.

References

- 1. This compound | 1443-80-7 | Benchchem [benchchem.com]

- 2. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1443-80-7 [chemicalbook.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound 99 1443-80-7 [sigmaaldrich.com]

- 6. This compound(1443-80-7) 1H NMR spectrum [chemicalbook.com]

- 7. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 8. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 15. google.com [google.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. as.uky.edu [as.uky.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

4-Acetylbenzonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 4-Acetylbenzonitrile

This guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, this document details its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene ring substituted at the para position with an acetyl group (-COCH₃) and a nitrile group (-CN).[1][2][3] This dual functionality, featuring both an electrophilic carbonyl carbon and an electron-withdrawing nitrile group, makes it a valuable intermediate in organic synthesis.[1]

The IUPAC name for this compound is This compound .[4][5] It is also commonly known by several synonyms, including 4'-cyanoacetophenone, p-cyanoacetophenone, and 4-cyanophenyl methyl ketone.[2][4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder or mass.[1][2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1][2][6] |

| Molecular Weight | 145.16 g/mol | [1][2][6] |

| Melting Point | 55-59 °C | [1][7] |

| Appearance | Off-white to pale yellow crystalline powder | [1][2] |

| Solubility | Soluble in chloroform and acetone; insoluble in water | [1][2][7] |

| SMILES | CC(=O)c1ccc(cc1)C#N | [4] |

| InChI Key | NLPHXWGWBKZSJC-UHFFFAOYSA-N | [2] |

| CAS Number | 1443-80-7 | [1][2] |

Experimental Protocol: Synthesis of 4-(2-oxoacetyl)benzonitrile

The reactivity of the acetyl group in this compound allows for further functionalization. A representative experimental protocol for the synthesis of 4-(2-oxoacetyl)benzonitrile from this compound (referred to as para-cyano-acetophenone in the procedure) is detailed below.[8]

Objective: To synthesize 4-(2-oxoacetyl)benzonitrile via the oxidation of this compound.

Materials:

-

This compound (para-cyano-acetophenone) (100 mmol)

-

Selenium dioxide (SeO₂) (100 mmol)

-

1,4-Dioxane (75 ml)

-

Water (7.5 ml)

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a mixture of 75 ml of 1,4-dioxane and 7.5 ml of water, add 100 mmol of selenium dioxide.

-

Stir the mixture at 50°C until the selenium dioxide has completely dissolved.

-

Add 100 mmol of this compound to the reaction mixture.

-

Increase the temperature to 90°C and stir for 12 hours.

-

Filter the warm solution to remove any insoluble byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash with water.

-

Separate the organic layer, dry it over magnesium sulfate, and filter.

-

Remove the solvent from the organic layer to yield the final product, 4-(2-oxoacetyl)benzonitrile, as a solid.

Expected Yield: 85%[8]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of 4-(2-oxoacetyl)benzonitrile.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its versatile chemical nature, stemming from the presence of both a nitrile and an acetyl group, allows for a wide range of chemical transformations.[1]

Key applications include:

-

Pharmaceutical Synthesis: It is utilized in the preparation of antimalarial isonitriles and serves as an intermediate for various active pharmaceutical ingredients (APIs), including anesthetic and anti-allergic agents.[7] It is also used in the synthesis of imidazole derivatives.

-

Agrochemicals: The compound is a precursor in the manufacturing of certain agrochemicals.[2][9]

-

Heterocyclic Chemistry: The dual functionality of this compound makes it a convenient starting material for constructing various heterocyclic scaffolds.[3]

Safety and Handling

This compound is classified as an irritant and may pose health risks if inhaled or ingested.[2][3] It is categorized as Acute Toxicity 4 (Dermal and Oral). Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a dry environment, away from strong oxidizing agents and heat.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 1443-80-7: this compound | CymitQuimica [cymitquimica.com]

- 3. paspotmw.com [paspotmw.com]

- 4. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 1443-80-7 [chemicalbook.com]

- 8. 4-(2-OXOACETYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Acetyl Benzonitrile Manufacturer in Ankleshwar, 4-Acetyl Benzonitrile Supplier [maksons.co.in]

Discovery and history of 4-Acetylbenzonitrile

An In-depth Technical Guide to 4-Acetylbenzonitrile: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile organic building block. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its historical context, synthetic methodologies, and applications, with a focus on its role in the development of therapeutic agents.

Introduction

This compound, also known as 4'-cyanoacetophenone, is an aromatic organic compound with the chemical formula C₉H₇NO.[1][2] Its structure features a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-CN) at the para position.[1] This bifunctional nature makes it a valuable intermediate in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[3] The presence of both a ketone and a nitrile functional group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [2] |

| CAS Number | 1443-80-7 | [4] |

| Molecular Formula | C₉H₇NO | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [3][4] |

| Melting Point | 56-59 °C | [5] |

| Boiling Point | 290.4 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water. | [3] |

Historical Context and Discovery

Synthetic Methodologies

The synthesis of this compound can be achieved through several key pathways, each with its own advantages and historical significance. These methods primarily include the cyanation of haloacetophenones, the acetylation of cyanophenyl derivatives, and the direct oxidation of p-ethylbenzonitrile.

Cyanation of 4-Haloacetophenones

A well-established method for preparing this compound involves the cyanation of 4-haloacetophenones, such as 4-bromoacetophenone or 4-chloroacetophenone.[6] This nucleophilic substitution reaction replaces the halogen atom with a cyanide group.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

This protocol is based on modern palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

-

Materials:

-

4-Bromoacetophenone

-

Potassium cyanide (KCN) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI) (co-catalyst, if using KCN)

-

Solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromoacetophenone (1.0 equiv), potassium cyanide (1.2 equiv), and copper(I) iodide (0.1 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

-

Add anhydrous THF as the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.

-

Table 2: Comparison of Cyanation Methods for this compound Synthesis

| Starting Material | Cyanide Source | Catalyst System | Solvent | Temperature | Yield | Reference |

| 4-Bromoacetophenone | KCN | Pd(PPh₃)₄ / CuI | THF | Reflux | High | [6] |

| 4-Chloroacetophenone | KCN | Pd catalyst with bidentate phosphine ligand | Toluene | 160 °C | 86% | [6] |

| 4-Bromoacetophenone | K₄[Fe(CN)₆] | Palladium-Schiff base complex on δ-FeOOH nanoparticles | Not specified | Not specified | 85% | [6] |

Acetylation of 4-Cyanophenyl Derivatives

An alternative synthetic approach is the acetylation of a 4-cyanophenyl precursor that has a suitable leaving group, such as a trifluoromethanesulfonate (triflate) group.[6] This method utilizes a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.

Experimental Protocol: Palladium-Catalyzed Acetylation of 4-Cyanophenyl Triflate

This protocol is based on modern palladium-catalyzed acylation reactions.

-

Materials:

-

4-Cyanophenyl trifluoromethanesulfonate

-

Acetylating agent (e.g., Acetyltrimethylsilane)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Cesium fluoride (CsF)

-

Solvent (e.g., 1,2-Dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, add 4-cyanophenyl triflate (1.0 equiv), cesium fluoride (4.0 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

-

Add anhydrous 1,2-dichloroethane as the solvent.

-

Add acetyltrimethylsilane (2.0 equiv) to the reaction mixture.

-

Heat the mixture at 75 °C for approximately 6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Table 3: Yields for Palladium-Catalyzed Acetylation of Aryl Triflates

| Aryl Triflate | Acetylating Agent | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| p-Tolyl triflate | Acetyltrimethylsilane | Pd(PPh₃)₄ | CsF | 1,2-Dichloroethane | 75 °C | Good | [7] |

| 2-Naphthyl triflate | Acetyltrimethylsilane | Pd(PPh₃)₄ | CsF | 1,2-Dichloroethane | 75 °C | 78% | [7] |

Direct Catalytic Oxidation of 4-Ethylbenzonitrile

A more modern and atom-economical approach is the one-step direct catalytic selective oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[6] This method represents a significant advancement in the synthesis of this compound, offering a greener alternative to traditional multi-step processes.

Experimental Workflow and Visualizations

To illustrate the synthetic process, a generalized experimental workflow for the synthesis of this compound is presented below.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with significant biological activities. Its derivatives have been explored as potential therapeutic agents, including antifungal and antimalarial drugs.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Imidazole derivatives synthesized from this compound have shown promise as antifungal agents. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Antimalarial Activity: Targeting Heme Detoxification

Isonitrile derivatives, which can be synthesized from this compound, have demonstrated potent antimalarial activity. One of the proposed mechanisms of action is the inhibition of the heme detoxification pathway in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Isonitrile-containing compounds are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. While its initial discovery is not prominently documented, the evolution of its synthesis reflects major trends in synthetic chemistry, moving towards more efficient, catalytic, and environmentally benign methods. Its utility as a precursor for biologically active molecules, particularly in the development of new antifungal and antimalarial agents, underscores its importance for researchers and drug development professionals. The ability to selectively target crucial biochemical pathways in pathogens highlights the potential of this compound-derived compounds in addressing pressing global health challenges.

References

- 1. paspotmw.com [paspotmw.com]

- 2. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1443-80-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1443-80-7 [chemicalbook.com]

- 6. This compound | 1443-80-7 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

4-Acetylbenzonitrile: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An in-depth analysis of the safety protocols, toxicological data, and handling procedures for 4-acetylbenzonitrile, designed for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for this compound (CAS No. 1443-80-7). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe handling and emergency preparedness. All quantitative data has been summarized in structured tables, and logical workflows for safety procedures are visualized using diagrams.

Chemical Identification and Physical Properties

This compound, also known as 4'-cyanoacetophenone, is a chemical intermediate widely used in the synthesis of pharmaceuticals and other organic compounds.[1][2] It typically appears as a white to light yellow crystalline powder.[1]

| Property | Value | Source |

| CAS Number | 1443-80-7 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₇NO | [1][4][5][6][7][8][9] |

| Molecular Weight | 145.16 g/mol | [4][6][9] |

| EINECS Number | 215-885-0 | [1][3][4][6][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water; moderately soluble in organic solvents like ethanol and acetone.[1][8] | [1][8] |

| Melting Point | 110 - 113 °C |

Hazard Identification and Classification

The primary hazard associated with this compound is acute oral toxicity.[1][3][5][10] It is classified as "Harmful if swallowed."[1][3][5][6][10] Some sources also indicate potential hazards from skin contact and inhalation.[4]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4][5][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin (mentioned by 12.5% of sources)[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (mentioned by 12.5% of sources)[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation (mentioned by 12.5% of sources)[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled (mentioned by 10.4% of sources)[4] |

GHS Pictogram:

Signal Word:

Toxicological Data

Toxicological studies on rats have been conducted to determine the acute toxicity of this compound.

| Exposure Route | Endpoint | Value | Species | Source |

| Oral | LD50 | >800 mg/kg | Rat | [3] |

| Dermal | LD50 | >2000 mg/kg | Rat | [3] |

Experimental Protocols

The Safety Data Sheets reviewed do not provide detailed experimental methodologies for the toxicological studies. The LD50 values are cited from existing toxicological data, likely following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing. For instance, the acute oral toxicity test is often conducted according to OECD Guideline 423, and the acute dermal toxicity test typically follows OECD Guideline 402. These protocols involve administering the substance to animals (usually rats) at various dose levels to determine the lethal dose for 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place.[10]

-

Avoid contact with skin and eyes.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Wear suitable protective clothing.[10]

-

Do not eat, drink, or smoke when using this product.[1][5][10]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Store apart from foodstuff containers or incompatible materials.[10]

-

Incompatible materials include strong oxidizers.[3]

Emergency Procedures and First Aid

In the event of exposure or an accident, the following first-aid measures should be taken promptly.

| Exposure Route | First-Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6] Rinse mouth with water.[1][3][5][10] Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[10] |

| Inhalation | Move the victim into fresh air.[3][5][10] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[10] Seek medical advice if symptoms persist.[3][5] |

| Skin Contact | Take off contaminated clothing immediately.[3][5][10] Rinse skin with water/shower.[3][5] Wash off with soap and plenty of water.[10] Seek medical advice if irritation occurs or symptoms persist.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Consult a doctor.[3][5][10] |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][10]

-

Hazardous combustion products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be liberated.[3][5]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5][10]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be used when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly sealed safety goggles or a face shield.[3] |

| Skin Protection | Wear chemical-impermeable gloves.[10] The suitability of gloves should be checked with the supplier.[3][5] Wear suitable protective clothing.[10] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12] |

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of safety procedures for handling this compound.

Caption: Logical workflow for hazard management of this compound.

Caption: First-aid decision tree for this compound exposure.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Acetyl Benzonitrile Manufacturer in Ankleshwar, 4-Acetyl Benzonitrile Supplier [maksons.co.in]

- 3. carlroth.com [carlroth.com]

- 4. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. orbitscience.com [orbitscience.com]

- 8. CAS 1443-80-7: this compound | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. This compound 99 1443-80-7 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Thermodynamic Properties of 4-Acetylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzonitrile, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability and purity of synthesized compounds. This technical guide provides a summary of the available thermodynamic data for this compound and outlines the standard experimental and computational methodologies for their determination.

Core Thermodynamic and Physical Properties

Physicochemical Data

A compilation of experimentally determined physical properties for this compound is presented in Table 1. These parameters are fundamental for handling, purification, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Melting Point | 56-59 °C | [1][3][4] |

| Boiling Point | 293.3 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Vapor Pressure | 0.00174 mmHg at 25°C | [1] |

| Solubility | Soluble in chloroform, insoluble in water. | [4] |

Thermochemical Data

Direct experimental values for the standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for this compound are scarce. However, computational studies on related isomers provide a reliable estimate for the gas-phase standard molar enthalpy of formation.

| Thermodynamic Property | Calculated Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (gas phase, 298.15 K) | 52.4 ± 2.1 | Ab initio calculations |

Note: The value presented is based on high-level ab initio calculations performed in a comparative study of acetylbenzonitrile isomers.[5]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like this compound can be determined from its standard massic energy of combustion, measured using a static bomb calorimeter.[5][6]

Methodology:

-

A pellet of a precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.[7][8]

-

The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's Law.

A general workflow for this process is illustrated below.

Enthalpy of Sublimation: Calvet Microcalorimetry

The standard molar enthalpy of sublimation, which is the enthalpy change when a solid transforms directly into a gas, can be measured using a Calvet microcalorimeter.[5]

Methodology:

-

A small, known mass of this compound is placed in an effusion cell within the microcalorimeter.

-

The sample is heated to a specific temperature under vacuum.

-

The heat flow associated with the sublimation of the sample is measured by the calorimeter's heat flux sensors.

-

The enthalpy of sublimation is determined from the measured heat flow and the mass of the sublimated sample.

Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.[9][10][11][12][13] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

-

A sample of this compound is placed in a Knudsen cell, which is a container with a small orifice of known area.

-

The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) can be determined from the slope of a plot of ln(P) versus 1/T.

The logical flow of the Knudsen effusion method is depicted below.

Computational Thermochemistry

In the absence of extensive experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can yield accurate thermochemical data.[14]

Methodology using Gaussian Software

Software packages like Gaussian are widely used for these calculations.[15][16][17][18][19]

Procedure:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a suitable basis set (e.g., 6-311++G**).[14]

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.

-

Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to energy and enthalpy, and the entropy. These values are used to calculate the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity.

The computational workflow is summarized in the following diagram.

Conclusion

This technical guide has summarized the available physical and calculated thermodynamic properties of this compound. While direct experimental thermochemical data is limited, established experimental techniques such as bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method can be employed for their precise determination. Furthermore, computational chemistry offers a reliable alternative for obtaining a comprehensive thermodynamic profile of this important synthetic intermediate. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-アセチルベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1443-80-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 7. monash.edu [monash.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. scranton.edu [scranton.edu]

- 11. Knudsen cell - Wikipedia [en.wikipedia.org]

- 12. azom.com [azom.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anion Photoelectron Spectroscopy and Thermochemistry of Deprotonated Benzonitrile Isomers | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 15. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 16. Using the output file from a Gaussian frequency calculation to compute ideal-gas thermodynamic functions | NIST [nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. gaussian.com [gaussian.com]

A Comprehensive Technical Guide to Commercial 4-Acetylbenzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 4-acetylbenzonitrile, a key building block in pharmaceutical and chemical research. This document details the specifications from various suppliers, outlines common experimental protocols for its use, and provides essential quality control methodologies to ensure the integrity of research outcomes.

Introduction to this compound

This compound (CAS No. 1443-80-7), also known as 4-cyanoacetophenone, is a versatile bifunctional aromatic compound featuring both a ketone and a nitrile group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[3][4] Its applications in research are extensive, notably in the preparation of antimalarial isonitriles, as well as synthetic intermediates for anesthetic and anti-allergic agents.[1][5]

Commercial Supplier Specifications

A critical aspect of sourcing this compound for research is understanding the purity and physical properties offered by different commercial suppliers. The following tables summarize the available quantitative data from a selection of prominent vendors. Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1443-80-7 | [3] |

| Molecular Formula | C₉H₇NO | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Appearance | Light yellow to yellow-beige crystalline mass or powder | [1] |

| Melting Point | 55-59 °C | [1][6] |

| Solubility | Soluble in chloroform; Insoluble in water | [1] |

Table 2: Purity Specifications from Commercial Suppliers

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich | 99% | Not specified |

| Fisher Scientific | 98+% | GC |

| Apollo Scientific | ≥95% | Not specified |

| CymitQuimica | >97.0% | GC |

| Otto Chemie | 99% | Not specified |

| Industrial Chemicals | 98% | Not specified |

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for reproducible research. The following are standard analytical methods used for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. The expected signals for this compound in CDCl₃ are typically observed at approximately 2.66 ppm (singlet, 3H, -CH₃), 7.79 ppm (doublet, 2H, aromatic), and 8.06 ppm (doublet, 2H, aromatic).[3]

-

¹³C NMR: Confirms the carbon framework of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 145, corresponding to its molecular weight.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound will exhibit strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) stretches.

Experimental Protocols in Synthetic Chemistry

This compound is a versatile reagent in a variety of organic transformations. Below are representative protocols for its application in common synthetic reactions.

Synthesis of Imidazole Derivatives

Imidazole derivatives are prevalent scaffolds in medicinal chemistry. This compound can serve as a key starting material for their synthesis.[2]

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add a primary amine (1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired imidazole derivative.

Grignard Reaction with this compound

The acetyl group of this compound can readily react with Grignard reagents to form tertiary alcohols, which are important intermediates in drug discovery.[9]

General Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reagent Addition: The Grignard reagent (e.g., phenylmagnesium bromide, ~1.1 equivalents) in the same solvent is added dropwise to the cooled (0 °C) solution of this compound with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Logical Workflow for Supplier Selection

Choosing the right supplier is a critical first step in the research process. The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound.

Caption: A logical workflow for the selection of a commercial supplier for this compound.

Conclusion

This technical guide provides researchers with a foundational understanding of commercially available this compound. By carefully considering the supplier specifications, implementing robust quality control measures, and utilizing established experimental protocols, scientists can confidently incorporate this versatile building block into their research and development endeavors. For all applications, it is imperative to consult the latest safety data sheets (SDS) and handle the chemical with appropriate personal protective equipment in a well-ventilated fume hood.

References

- 1. paspotmw.com [paspotmw.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound(1443-80-7) 1H NMR [m.chemicalbook.com]

- 4. CAS 1443-80-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1443-80-7 [chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Acetylbenzonitrile from 4-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-acetylbenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research, from 4-bromoacetophenone. The primary method detailed is a palladium-catalyzed cyanation reaction, a common and efficient method for the formation of aryl nitriles. An alternative copper-catalyzed approach is also discussed. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the reaction workflow, aiding in the successful replication and understanding of the synthesis.

Introduction

This compound is a key building block in organic synthesis, featuring both a ketone and a nitrile functional group.[1] These reactive sites allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic chemistry. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, transition-metal-catalyzed cyanations, particularly those employing palladium or copper, offer milder reaction conditions and greater functional group tolerance.[4] This document focuses on the synthesis of this compound from 4-bromoacetophenone, providing detailed and actionable protocols for laboratory execution.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromoacetophenone |  | C₈H₇BrO | 199.04 | 49-51 | White to off-white solid |

| This compound |  | C₉H₇NO | 145.16 | 56-59[2] | Light yellow to beige crystalline powder[4] |

Table 2: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.06 (d, J=8.0 Hz, 2H), 7.79 (d, J=8.0 Hz, 2H), 2.66 (s, 3H)[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.8, 138.3, 132.5, 128.8, 118.1, 116.3, 26.8 |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1685 (C=O stretch)[6] |

| Mass Spectrum (EI) | m/z 145 (M⁺), 130 (M⁺ - CH₃), 102 (M⁺ - COCH₃)[7] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]).

Materials:

-

4-Bromoacetophenone

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium ferrocyanide trihydrate (0.6 mmol, 253 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and dppf (0.04 mmol, 22.2 mg).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL) and sodium carbonate (2.0 mmol, 212 mg).

-

Reaction: Stir the mixture at 120-140 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).